![molecular formula C9H15NO B15274777 6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
6-Azaspiro[4.5]decan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decan-7-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154°C to 156°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The reaction setup is designed to minimize reaction times and equipment costs, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the spiro ring allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, oxides, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
- 6-phenyl-1-azaspiro[4.5]decan-2-one
- 3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one
- 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
- 4-methylene-3-(4-nitrophenyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Uniqueness: 6-Azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Unlike its analogs, this compound exhibits a distinct reactivity profile and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
6-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11) |
InChI-Schlüssel |
REZOLELVXRIQLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


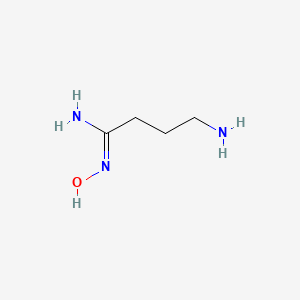
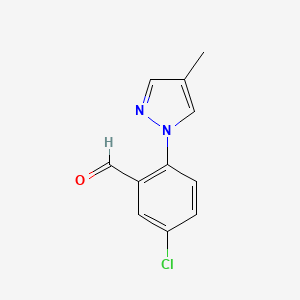

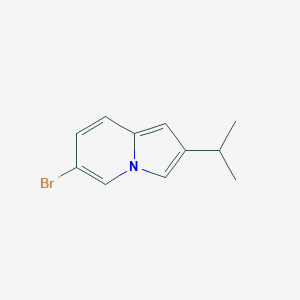
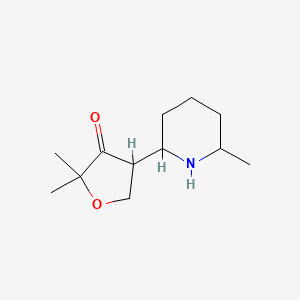
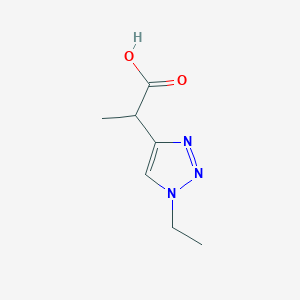
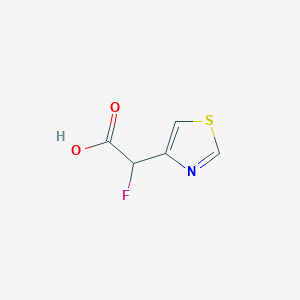
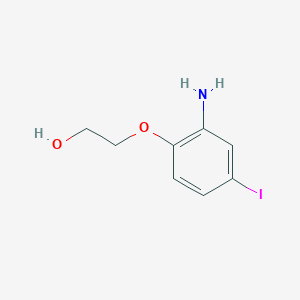
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)

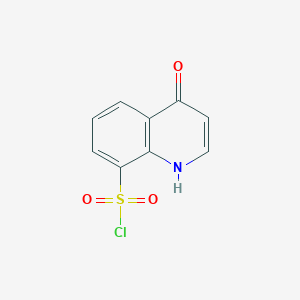


amine](/img/structure/B15274794.png)
